Unraveling the Architecture of (-)-Tashiromine: A Technical Guide to its Structure Elucidation and Confirmation
Unraveling the Architecture of (-)-Tashiromine: A Technical Guide to its Structure Elucidation and Confirmation
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural journey of a natural product is paramount. This guide provides an in-depth technical overview of the core principles and experimental evidence that led to the elucidation and confirmation of the structure of (-)-tashiromine, an indolizidine alkaloid with significant interest in synthetic and medicinal chemistry.
(-)-Tashiromine, a monosubstituted indolizidine alkaloid, was first isolated from the Asian deciduous shrub Maackia tashiroi.[1] Its deceptively simple bicyclic framework has presented a compelling challenge for synthetic chemists and a case study in the power of spectroscopic and synthetic methods for determining the absolute configuration of chiral molecules. This document details the key experimental findings, from initial isolation and spectroscopic characterization to the ultimate confirmation of its structure through total synthesis.
Initial Structure Elucidation: A Spectroscopic Approach
The foundational work on the structure of tashiromine began with its isolation from Maackia tashiroi. Through a series of extraction and chromatographic procedures, a novel alkaloid was obtained as a colorless oil. The initial characterization relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to piece together its molecular framework.
High-Resolution Mass Spectrometry (HRMS) established the molecular formula of tashiromine as C₉H₁₇NO, indicating a degree of unsaturation of two, consistent with a bicyclic saturated system.
¹³C NMR Spectroscopy provided the first glimpse into the carbon skeleton of the molecule. The spectrum displayed nine distinct carbon signals, corroborating the molecular formula. Key resonances suggested the presence of a hydroxymethyl group, several methylene (B1212753) groups, and methine carbons, including two adjacent to the nitrogen atom.
¹H NMR Spectroscopy , while not fully detailed in the initial report, was crucial in establishing the connectivity of the protons and, by extension, the carbon framework. Later synthetic efforts provided detailed ¹H NMR data which were shown to be consistent with that of the natural product.
The initial spectroscopic data, combined with biosynthetic considerations for indolizidine alkaloids, led to the proposal of the 8-(hydroxymethyl)indolizidine structure for tashiromine. However, the relative and absolute stereochemistry at the two stereocenters, C8 and C8a, remained to be determined.
Logical Flow of Initial Structure Determination
The following diagram illustrates the logical workflow from isolation to the proposed relative stereochemistry of tashiromine based on initial spectroscopic data and synthetic comparisons.
Caption: Logical workflow for the initial structure elucidation of tashiromine.
Confirmation of Structure and Absolute Stereochemistry
The definitive proof of the structure of (-)-tashiromine, including its absolute stereochemistry, was achieved through a combination of chiroptical data and, most importantly, enantioselective total synthesis.
Chiroptical Data
While the initial isolation paper did not report the specific rotation of tashiromine due to a limited sample amount, subsequent isolation of its enantiomer, (+)-tashiromine, from Maackia pubescens reported a specific rotation of [α]D +24.0° (c 0.05, EtOH).[2] By inference, the naturally occurring (-)-tashiromine from Maackia tashiroi possesses a specific rotation of -24.0° . This optical activity confirmed the chiral nature of the molecule.
Total Synthesis: The Ultimate Proof
Numerous total syntheses of tashiromine have been reported, which have served to unequivocally confirm its proposed structure and stereochemistry.[1][3][4][5] A key strategy in many of these syntheses involves the stereoselective construction of the indolizidine core followed by the introduction of the hydroxymethyl group. The spectral data of the synthetic (-)-tashiromine were found to be identical to those of the natural product, thereby confirming the connectivity and relative stereochemistry.
The absolute stereochemistry was confirmed by asymmetric syntheses that yielded enantiomerically pure tashiromine with a known configuration. The comparison of the sign of the optical rotation of the synthetic product with that of the natural isolate solidified the assignment of the (8R, 8aS) configuration for (-)-tashiromine.
The following diagram illustrates a generalized retrosynthetic analysis for (-)-tashiromine, highlighting a common disconnection approach.
Caption: Generalized retrosynthetic analysis of (-)-tashiromine.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for (-)-tashiromine, compiled from various sources.
Table 1: Spectroscopic Data for (-)-Tashiromine
| Technique | Data | Reference |
| HRMS (EI) | m/z 155.1307 (M⁺), Calculated for C₉H₁₇NO: 155.1310 | |
| ¹³C NMR | See Table 2 for detailed chemical shifts. | [1] |
| ¹H NMR | See Table 3 for detailed chemical shifts and coupling constants. | [1] |
| IR | (neat) ν 3350 (O-H), 2930, 2860, 1450, 1110, 1030 cm⁻¹ | [1] |
| Optical Rotation | [α]D -24.0° (c 0.05, EtOH) (inferred from enantiomer) | [2] |
Table 2: ¹³C NMR Spectroscopic Data for (-)-Tashiromine (100 MHz, CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C-1 | 25.0 | [1] |
| C-2 | 20.7 | [1] |
| C-3 | 54.2 | [1] |
| C-5 | 52.5 | [1] |
| C-6 | 29.4 | [1] |
| C-7 | 28.3 | [1] |
| C-8 | 48.4 | [1] |
| C-8a | 65.3 | [1] |
| C-9 (-CH₂OH) | 60.4 | [1] |
Table 3: ¹H NMR Spectroscopic Data for (-)-Tashiromine (400 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-1, H-2, H-6, H-7 | 1.35-1.95 | m | - | [1] |
| H-3α | 3.07 | ddd | 10.0, 8.5, 3.0 | [1] |
| H-3β | 2.14 | q | 9.0 | [1] |
| H-5α | 3.07 | ddd | 10.0, 8.5, 3.0 | [1] |
| H-5β | 2.24 | q | 9.0 | [1] |
| H-8 | 2.28 | m | - | [1] |
| H-8a | 2.00 | m | - | [1] |
| H-9a | 3.68 | dd | 11.0, 4.0 | [1] |
| H-9b | 3.42 | dd | 11.0, 8.0 | [1] |
| -OH | 2.95 | br s | - | [1] |
Experimental Protocols
Isolation of (-)-Tashiromine from Maackia tashiroi[2]
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Extraction: The dried stems of Maackia tashiroi (1.2 kg) were extracted with 75% methanol (B129727).
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Acid-Base Extraction: The methanol extract was concentrated, and the residue was subjected to a standard acid-base extraction procedure to isolate the crude alkaloid fraction (5.7 g).
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Chromatography: The crude alkaloid mixture was separated by column chromatography on silica (B1680970) gel. Further purification by preparative thin-layer chromatography (TLC) yielded (-)-tashiromine (2 mg) as a colorless oil.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer (400 MHz for ¹H, 100 MHz for ¹³C) in CDCl₃ with tetramethylsilane (B1202638) (TMS) as the internal standard.
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Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS D-300 mass spectrometer.
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Infrared Spectroscopy: IR spectra were recorded on a JASCO FT/IR-230 spectrophotometer.[1]
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Optical Rotation: Optical rotation was measured using a polarimeter with a sodium D line (589 nm) as the light source.
Total Synthesis Confirmation[1]
A key confirmation step involved the total synthesis of (±)-tashiromine and (±)-epitashiromine. The general workflow is as follows:
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Precursor Synthesis: A suitable nitrogen-containing precursor, often derived from piperidine (B6355638) or pyrrolidine, is synthesized.
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Cyclization: A key bond-forming reaction, such as an intramolecular nucleophilic attack or a radical cyclization, is employed to construct the indolizidine core.
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Functional Group Manipulation: The resulting bicyclic intermediate is then converted to the target molecule through standard functional group interconversions, such as reduction of a carbonyl group to the hydroxymethyl moiety.
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Purification and Characterization: The final product is purified by flash column chromatography. The spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of the synthetic material is then compared with the data from the naturally isolated compound to confirm the structure.
The following diagram outlines a typical experimental workflow for the synthesis and confirmation of tashiromine.
